6-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a quinoline core fused with a dithiolo ring, which imparts distinct chemical and biological properties.
Scientific Research Applications
Chemistry: The compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It has shown promise as an inhibitor of certain enzymes and proteins, making it a candidate for drug development.
Industry: The compound’s unique chemical properties make it useful in the development of materials with specific electronic or optical characteristics.
Mechanism of Action
Target of Action
It’s known that similar compounds have been studied for their inhibitory effects on various kinases .
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes in the rate of certain biochemical reactions .
Biochemical Pathways
Similar compounds have been found to exhibit pleiotropic activity, including chemoprotective and antitumor activity .
Result of Action
Similar compounds have been found to exhibit significant inhibitory effects on various kinases .
Action Environment
It’s known that environmental factors can significantly impact the behavior of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 6-methoxy-2-methylquinoline with carbon disulfide and a base, followed by cyclization to form the dithiolo ring . The reaction conditions often require the use of solvents such as ethanol or acetonitrile and may involve heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline or dithiolo ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the quinoline or dithiolo ring .
Comparison with Similar Compounds
Similar Compounds
4,5-Dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione: Lacks the methoxy group, which may affect its reactivity and biological activity.
6-Methoxyquinoline: Does not contain the dithiolo ring, resulting in different chemical properties and applications.
4,4-Dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline: Similar structure but without the thione group, leading to different reactivity.
Uniqueness
The presence of both the methoxy group and the dithiolo ring in 6-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione imparts unique chemical and biological properties. These structural features enhance its potential as a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
6-methoxy-4,4-dimethyl-5H-dithiolo[3,4-c]quinoline-1-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NOS3/c1-13(2)11-9(12(16)18-17-11)7-5-4-6-8(15-3)10(7)14-13/h4-6,14H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUUWVDUMWZBPRC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C3=C(N1)C(=CC=C3)OC)C(=S)SS2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NOS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.